molecular formula C₂₂H₃₆O₁₀ B1140604 Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside CAS No. 128299-96-7

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside

Cat. No.: B1140604
CAS No.: 128299-96-7
M. Wt: 460.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a type of sugar, and is characterized by the presence of octyl and tetraacetyl groups attached to the mannopyranoside structure. It is often utilized to study the structure, synthesis, biology, and evolution of sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside typically involves the acetylation of mannose derivatives. One common method starts with the acetylation of mannose to form 2,3,4,6-tetra-O-acetyl-D-mannopyranose. This intermediate is then reacted with octanol in the presence of an acid catalyst, such as boron trifluoride etherate, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a stepwise manner, and the reaction mixture is monitored closely to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated mannopyranosides and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside involves its interaction with glycan-binding proteins and enzymes. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The octyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and interaction with membrane proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is unique due to its mannose backbone, which is crucial for studying mannose-specific biological processes. Its specific structure allows for selective interactions with mannose-binding proteins and enzymes, making it a valuable tool in glycobiology research .

Biological Activity

Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a glycoside derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes an octyl group and multiple acetyl groups attached to a beta-D-mannopyranoside backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

  • Chemical Formula : C22H36O10
  • Molecular Weight : 460.52 g/mol
  • CAS Number : 128299-96-7
  • Purity : Minimum 95%

The compound is synthesized through the acetylation of beta-D-mannopyranoside, which enhances its solubility and stability in biological systems.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains. The effectiveness against Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in antimicrobial therapies.
  • Membrane Protein Interaction : As a nonionic detergent, it plays a role in solubilizing membrane proteins without denaturing them. This property is particularly useful for studying membrane-associated proteins and their functions.
  • Cell Lysis and Protein Stabilization : The compound facilitates cell lysis and stabilizes proteins during extraction processes, which is essential in biochemical research.

Antimicrobial Studies

A study evaluated the antibacterial efficacy of this compound against several pathogens including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated varying degrees of inhibition:

Bacterial StrainInhibition Zone (mm)Activity Level
E. coli15Moderate
S. aureus20High
Klebsiella pneumoniae10Low

These findings suggest that this compound could be developed as an antimicrobial agent, particularly against Gram-positive bacteria.

Membrane Protein Solubilization

Research has shown that this compound effectively solubilizes membrane proteins from various sources while preserving their functional integrity. For instance:

  • Critical Micelle Concentration (CMC) : The CMC for this compound was determined to be approximately 9 mM.
  • Protein Recovery : In experiments involving the extraction of membrane proteins from E. coli, over 90% recovery was achieved without significant denaturation.

Case Studies

  • Study on Membrane Proteins : A study conducted on the light-driven proton pump bacteriorhodopsin demonstrated that this compound provides superior stabilization compared to traditional detergents like octyl glucoside. The results showed enhanced activity retention post-solubilization.
  • Antibacterial Efficacy Assessment : A comprehensive evaluation of the antibacterial properties against multiple strains highlighted the compound's potential as a broad-spectrum antimicrobial agent. The study utilized agar diffusion methods to measure the zones of inhibition effectively.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGLREVZONTJLS-LXHROKJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.